

A Technical Guide to the Physical Properties of 2-Methyl-2-Propenyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl acrylate*

Cat. No.: B1362551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-2-propenyl acetate, an important organic intermediate. The information is presented to support research, development, and quality control activities. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Core Physical and Chemical Properties

2-Methyl-2-propenyl acetate, also known as **methyl acrylate**, is a flammable, colorless to light yellow liquid.^{[1][2]} It is characterized by the molecular formula C₆H₁₀O₂ and a molecular weight of approximately 114.14 g/mol .^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2-methyl-2-propenyl acetate, compiled from various sources. It is important to note the variations in reported values, which may be attributable to different experimental conditions, such as pressure for boiling point measurements, or purity of the sample.

Property	Value	Citations
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [3]
Molecular Weight	114.14 g/mol	[1] [3]
Boiling Point	85 - 124 °C	[1] [4]
Density / Specific Gravity	0.92 g/cm ³ (at 20°C)	[1] [4]
Refractive Index	1.410 - 1.415	[4]
Flash Point	35 - 47 °C	[4]
Vapor Pressure	14.2 mmHg (at 25°C)	[5]
Water Solubility	3267 mg/L (at 25°C, estimated)	[5]

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physical properties of liquid organic compounds like 2-methyl-2-propenyl acetate. These are generalized protocols based on standard laboratory practices.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small liquid sample.[\[6\]](#)

Materials:

- Thiele tube
- High-boiling mineral oil
- Thermometer (calibrated)
- Small test tube
- Capillary tube (sealed at one end)

- Bunsen burner or other heat source
- Sample of 2-methyl-2-propenyl acetate

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
- Add a small amount (approximately 0.5 mL) of 2-methyl-2-propenyl acetate to the small test tube.
- Place the capillary tube, with its open end down, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer and attached test tube into the Thiele tube, with the thermometer bulb and sample positioned in the main body of the tube.
- Gently heat the side arm of the Thiele tube with a small flame.[\[6\]](#)
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[6\]](#) Record this temperature.
- Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise determination of a liquid's density.[\[7\]](#)

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Sample of 2-methyl-2-propenyl acetate
- Distilled water (for calibration)
- Acetone (for cleaning and drying)

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on the analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- Ensure the water level is at the top of the capillary tube in the stopper. Dry the outside of the pycnometer.
- Weigh the pycnometer filled with water and record the mass (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with the 2-methyl-2-propenyl acetate sample and allow it to equilibrate in the constant temperature water bath.
- Adjust the liquid level, dry the exterior, and weigh the pycnometer with the sample, recording the mass (m_3).
- Calculate the density of the sample using the following formula:
 - Density of sample = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature.}$

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[\[8\]](#)

Materials:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (if not built-in)
- Dropper or pipette
- Sample of 2-methyl-2-propenyl acetate
- Calibration standard (e.g., distilled water)
- Lens paper and ethanol or acetone

Procedure:

- Turn on the light source and the circulating water bath to bring the refractometer prisms to the desired temperature (e.g., 20°C).
- Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with ethanol or acetone.
- Calibrate the instrument by placing a few drops of distilled water on the prism and measuring its refractive index. Compare the reading to the known value for water at that temperature and adjust if necessary.
- Clean and dry the prisms.
- Using a clean dropper, place 2-3 drops of 2-methyl-2-propenyl acetate onto the surface of the lower prism.
- Close the prisms firmly.

- Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
- Turn the compensator knob to eliminate any color fringe at the borderline, making the borderline sharp and achromatic.
- Adjust the measurement knob to center the borderline on the crosshairs in the eyepiece.
- Read the refractive index value from the scale.

Solubility Determination

This protocol determines the qualitative solubility of 2-methyl-2-propenyl acetate in water.

Materials:

- Test tubes
- Graduated pipettes or droppers
- Vortex mixer (optional)
- Sample of 2-methyl-2-propenyl acetate
- Distilled water

Procedure:

- Add approximately 1 mL of distilled water to a clean, dry test tube.
- Add a few drops of 2-methyl-2-propenyl acetate to the test tube.
- Shake the test tube vigorously for 10-20 seconds or use a vortex mixer.[\[1\]](#)
- Allow the mixture to stand and observe.
- Record the observation:
 - Soluble: A single, clear liquid phase is present.

- Partially Soluble: The mixture appears cloudy or forms a single phase only after adding a small amount of solute.
- Insoluble: Two distinct liquid layers are visible.[1] In this case, 2-methyl-2-propenyl acetate is expected to be insoluble or only slightly soluble in water.

Synthesis Workflow

2-Methyl-2-propenyl acetate is typically synthesized via the esterification of 2-methyl-2-propen-1-ol (methallyl alcohol) with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. The following diagram illustrates a general laboratory workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: General laboratory workflow for the synthesis of 2-methyl-2-propenyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. 2-Methylallyl acetate | C6H10O2 | CID 69962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-propenyl Acetate | 820-71-3 | TCI AMERICA [tcichemicals.com]
- 5. 2-methyl allyl acetate, 820-71-3 [thegoodsentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. calnesia.com [calnesia.com]
- 8. tamilnadutesthouse.com [tamilnadutesthouse.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Methyl-2-Propenyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362551#physical-properties-of-2-methyl-2-propenyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com